2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
This compound is a synthetic molecule that contains several functional groups, including an indole ring, a sulfonamide group, a benzamido group, and a tetrahydrobenzo[b]thiophene group . These groups are common in many pharmaceutical compounds and have been the focus of many researchers in the study of pharmaceutical compounds .
Synthesis Analysis
While the specific synthesis of this compound is not available, the synthesis of similar compounds often involves reactions such as condensation, cyclization, and substitution . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .Molecular Structure Analysis
The indole ring is a heterocyclic compound, consisting of a benzene ring fused to a pyrrole ring . The sulfonamide group is a major building block for many therapeutic molecules .Chemical Reactions Analysis
The indole ring is aromatic in nature and undergoes electrophilic substitution readily due to excessive π-electrons delocalization . The sulfonamide group can participate in a variety of reactions, including hydrolysis and substitution .Scientific Research Applications
Heterocyclic Synthesis Applications
This compound and its derivatives are extensively used in the synthesis of heterocyclic compounds. For instance, derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been synthesized and evaluated for their antimicrobial activities. These derivatives showcase the compound's role in generating biologically active molecules, indicating its utility in pharmaceutical research and development (Singh, 2011). Additionally, reactions involving this compound have led to the formation of various heterocycles, demonstrating its versatility in creating complex structures with potential pharmaceutical applications (Mohareb et al., 2003).
Pharmacological Research
Research has also explored the pharmacological potentials of derivatives, including their anti-inflammatory and antimicrobial properties. For instance, specific derivatives have been identified as inhibitors of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1, highlighting their potential as anti-inflammatory agents (Boschelli et al., 1995). Moreover, the synthesis and antimicrobial evaluation of β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes derived from this compound have shown significant activity against various bacterial and fungal strains, suggesting their applicability in developing new antimicrobial agents (Babu et al., 2013).
Future Directions
The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Mechanism of Action
Target of Action
The compound “2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that this compound may also interact with various targets.
Mode of Action
The mode of action of indole derivatives is often through their interaction with these targets, leading to changes in cellular processes . The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . This suggests that our compound may also interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects.
Properties
IUPAC Name |
2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c25-22(28)21-18-6-2-4-8-20(18)32-24(21)26-23(29)16-9-11-17(12-10-16)33(30,31)27-14-13-15-5-1-3-7-19(15)27/h1,3,5,7,9-12H,2,4,6,8,13-14H2,(H2,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPHOBJBWLUBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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